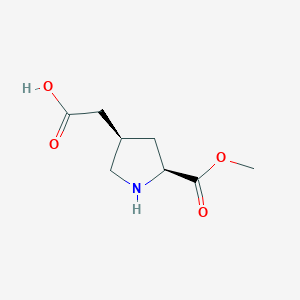![molecular formula C16H10ClN B12960575 9-Chloro-5H-benzo[b]carbazole](/img/structure/B12960575.png)
9-Chloro-5H-benzo[b]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-5H-benzo[b]carbazole is a heterocyclic aromatic compound that belongs to the carbazole family. Carbazoles are known for their tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring . The addition of a chlorine atom at the 9th position of the benzo[b]carbazole structure imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5H-benzo[b]carbazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Fe-catalyzed 5-exo-dig intramolecular cyclization followed by 6π-electrocyclization and aromatization is a notable method . Additionally, Lewis acid-mediated Friedel–Crafts arylation, electrocyclization, and intramolecular cyclization are also employed to synthesize functionalized carbazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions, such as palladium-catalyzed tandem reactions, is common in industrial settings due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
9-Chloro-5H-benzo[b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the compound’s structure.
Substitution: The chlorine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized carbazole derivatives .
Wissenschaftliche Forschungsanwendungen
9-Chloro-5H-benzo[b]carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active carbazoles.
Wirkmechanismus
The mechanism of action of 9-Chloro-5H-benzo[b]carbazole involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may interact with DNA or proteins, affecting cellular processes such as gene expression and signal transduction . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole: The parent compound with a similar tricyclic structure but without the chlorine substitution.
Phenoxazine: Another heterocyclic compound with similar applications in material science and medicine.
Phenothiazine: Known for its use in pharmaceuticals and dyes, it shares structural similarities with carbazoles.
Uniqueness
9-Chloro-5H-benzo[b]carbazole is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Eigenschaften
Molekularformel |
C16H10ClN |
|---|---|
Molekulargewicht |
251.71 g/mol |
IUPAC-Name |
9-chloro-5H-benzo[b]carbazole |
InChI |
InChI=1S/C16H10ClN/c17-12-6-5-10-9-16-14(8-11(10)7-12)13-3-1-2-4-15(13)18-16/h1-9,18H |
InChI-Schlüssel |
OPIUDHGHVMCUEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C4C=CC(=CC4=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2H-Pyrido[2,1-a][2]benzazocine](/img/structure/B12960515.png)
![Pyridine, 3-bromo-4-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)-](/img/structure/B12960527.png)
![N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine](/img/structure/B12960532.png)




![(6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-9,9-dimethyl-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12960548.png)



